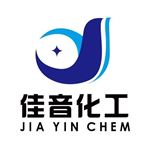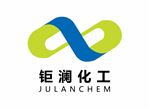- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

5-methoxypsoralens
5-Methoxypsoralen is a naturally occurring psoralen derivative found in plants such as Psoralea corylifolia and other related species. It belongs to the group of photosensitizers, which are compounds that enhance the sensitivity of skin or other tissues to light. This compound has been widely studied for its photochemical properties, particularly its ability to react with ultraviolet (UV) light to form cross-links in DNA, making it useful in various biomedical applications including photodynamic therapy and the treatment of certain skin conditions.
5-Methoxypsoralen is also used as a sensitizer in combination with UVA light for treating psoriasis and other dermatological conditions. Its application in this field benefits from its strong absorption in the UV range, which allows for effective photoactivation without causing damage to surrounding tissues. Due to its potent phototoxic effects, it must be handled with caution and appropriate safety measures should always be followed when using or studying this compound.


-
Gossypol Acetate: A Promising Compound in Chemical BiopharmaceuticalsGossypol Acetate: A Promising Compound in Chemical Biopharmaceuticals Introduction to Gossypol Acetate Gossypol Acetate is a derivative of gossypol, a naturally occurring polyphenolic compound found in the cotton plant (Gossypium spp.). It has garnered significant attention in recent years due to its potential applications in biomedicine and pharmaceuticals. This article delves into the structure,...
-
Glycylglycine: A Novel Building Block in Chemical BiopharmaceuticalsGlycylglycine: A Novel Building Block in Chemical Biopharmaceuticals Introduction to Glycylglycine Glycylglycine, a dipeptide consisting of two glycine residues linked by an amide bond, has emerged as a novel and promising building block in the field of chemical biopharmaceuticals. This molecule's simplicity belies its potential for a wide range of applications in drug delivery systems,...
-
Novel Synthesis and Pharmaceutical Applications of Isopropyl Cloprostenate in Chemical BiopharmaceuticalsNovel Synthesis and Pharmaceutical Applications of Isopropyl Cloprostenate in Chemical Biopharmaceuticals Isopropyl cloprostenate is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedicine due to its versatile chemical properties and potential pharmaceutical applications. This article delves into the novel synthesis methods, biological activities,...
-
Dinoprost Tromethamine Salt: A Novel Approach in Chemical BiopharmaceuticalsDinoprost Tromethamine Salt: A Novel Approach in Chemical Biopharmaceuticals Introduction to Dinoprost Tromethamine Salt Dinoprost Tromethamine Salt represents a significant advancement in the field of chemical biopharmaceuticals, offering a novel approach to drug development. This compound is derived from prostaglandins, which are lipid compounds with diverse biological activities. Prostaglandins...
-
Dimebutic Acid: A Novel Compound in Chemical BiopharmaceuticalsDimebutic Acid: A Novel Compound in Chemical Biopharmaceuticals Introduction to Dimebutic Acid Dimebutic acid, also known as dimethyl 2,3-diacetoxybenzoate, is a novel compound that has garnered significant attention in the fields of chemistry and biomedicine. This organic compound belongs to the family of dicarboxylic acids and has shown promising potential in various applications, particularly...






